An In-depth Technical Guide to Apoptosis Inducer 13 (Compound Ru4)
An In-depth Technical Guide to Apoptosis Inducer 13 (Compound Ru4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis Inducer 13, also identified in scientific literature as Compound Ru4 , is a ruthenium-based coordination complex investigated for its potential as an anticancer agent. This document provides a comprehensive technical overview of its known biological activities, mechanism of action, and relevant experimental data. Notably, the primary anticancer activity of Compound Ru4 is as a photoactivatable therapeutic agent, where its cytotoxicity is significantly enhanced upon irradiation with visible light. While it is reported to induce apoptosis, its efficacy is most pronounced under photodynamic therapy (PDT) conditions. This guide synthesizes the available data to provide a detailed resource for researchers and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical cellular process that, when dysregulated, can contribute to the pathogenesis of cancer. The development of small molecules that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research. Apoptosis Inducer 13 (Compound Ru4) is a ruthenium(II) polypyridyl complex that has emerged as a compound of interest in this area. It is characterized by its ability to induce cancer cell death, with a mechanism that is strongly linked to its photoactive properties.[1][2] Commercial suppliers also indicate that it can convert the coenzyme NADH to NAD+ and elevate intracellular reactive oxygen species (ROS) levels, which are hallmarks of oxidative stress-induced apoptosis.[3][4][5]
Physicochemical Properties
While detailed physicochemical data is limited in the public domain, Compound Ru4 is a ruthenium(II) complex with a general formula of [Ru(phen)2(N^N′)]2+, where phen is 1,10-phenanthroline and N^N′ is a benzothiazolyl-1,2,3-triazole (BTAT) chelator with a nitro (-NO2) substituent.[1][2] The synthesis involves the reaction of Ru(phen)2Cl2 with the corresponding BTAT ligand.[1]
Biological Activity and Quantitative Data
The primary biological activity of Compound Ru4 as an anticancer agent is dependent on photoactivation. In the absence of light, its cytotoxicity is minimal. However, upon irradiation with visible light (e.g., 465 nm), it exhibits significant phototoxicity in cancer cell lines.
Table 1: In Vitro Cytotoxicity of Compound Ru4
| Cell Line | Condition | IC50 (µM) | Phototoxicity Index (PI) | Reference |
| HeLa (Cervical Cancer) | Dark | >100 | >14.8 | [1] |
| Light (465 nm, 1h) | 6.7 ± 0.5 | [1] | ||
| A375 (Melanoma) | Dark | >100 | >26.6 | [1] |
| Light (465 nm, 1h) | 3.7 ± 0.2 | [1] |
*IC50: The half-maximal inhibitory concentration. *Phototoxicity Index (PI): The ratio of the IC50 value in the dark to the IC50 value under irradiation. A higher PI value indicates greater photoactivated potency.
Mechanism of Action
The mechanism of action of Compound Ru4 is multifaceted, with its photoactive properties playing a central role.
Photoactivated Apoptosis
Upon irradiation with blue light, Compound Ru4 undergoes a photosubstitution reaction, leading to the ejection of the benzothiazolyl-1,2,3-triazole ligand.[1][2] This process is believed to generate a cytotoxic bis-aqua ruthenium species, [Ru(phen)2(OH2)2]2+, which can then interact with cellular components to induce cell death.[2] Microscopic analysis of cancer cells treated with related ruthenium complexes under irradiation has shown morphological changes consistent with apoptosis, such as membrane blebbing.[1][2]
Oxidative Stress
Commercial sources suggest that Apoptosis Inducer 13 increases intracellular levels of reactive oxygen species (ROS) and facilitates the conversion of NADH to NAD+.[3][4][5] The generation of ROS is a common mechanism for photodynamic therapy agents and can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, ultimately triggering the intrinsic apoptotic pathway. The depletion of NADH, a key cellular reducing equivalent, can disrupt cellular metabolism and further contribute to oxidative stress and cell death.
Signaling Pathway Diagram
Caption: Proposed mechanism of photoactivated apoptosis by Apoptosis Inducer 13 (Compound Ru4).
Experimental Protocols
The following are generalized protocols for assessing apoptosis induced by a test compound like Apoptosis Inducer 13. These should be optimized for the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of Apoptosis Inducer 13.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with a serial dilution of Apoptosis Inducer 13 (both with and without light exposure). Include a vehicle control (e.g., DMSO). For light-activated studies, irradiate the plates with a light source at the appropriate wavelength (e.g., 465 nm) for a defined period.
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Incubation: Incubate the treated cells for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Quantification by Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat with Apoptosis Inducer 13 at its IC50 concentration (and other relevant concentrations) with and without light exposure for a predetermined time (e.g., 24 hours).
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Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained, Annexin V-FITC only, and PI only controls should be used for compensation and gating.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the anticancer activity of Apoptosis Inducer 13.
Summary and Future Directions
Apoptosis Inducer 13 (Compound Ru4) is a promising photoactivatable anticancer agent. Its high phototoxicity index suggests a favorable therapeutic window for photodynamic therapy, with minimal toxicity in the absence of light. The proposed mechanism involving ligand photosubstitution, ROS generation, and disruption of cellular redox balance provides a solid foundation for further investigation.
Future research should focus on:
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Elucidating the detailed downstream signaling pathways activated by Compound Ru4-induced ROS.
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Investigating its efficacy in 3D tumor models and in vivo animal models to assess its therapeutic potential and pharmacokinetic properties.
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Exploring synergistic effects with other anticancer agents.
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Synthesizing and evaluating analogs of Compound Ru4 to optimize its photodynamic properties and target specificity.
This in-depth technical guide provides a current understanding of Apoptosis Inducer 13 (Compound Ru4) for the scientific community, highlighting its potential as a tool for cancer research and a lead compound in the development of novel photodynamic therapies.
References
- 1. Photoactivatable Ruthenium Complexes Containing Minimal Straining Benzothiazolyl-1,2,3-triazole Chelators for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. increases apoptosis | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
